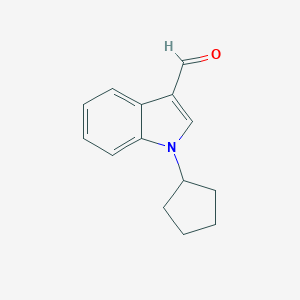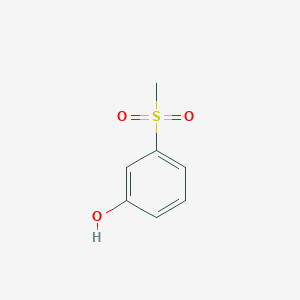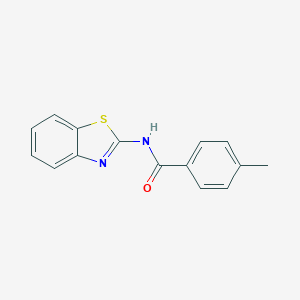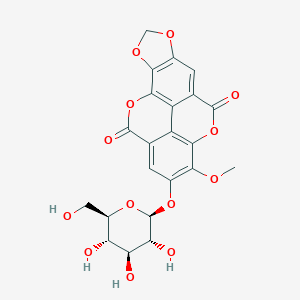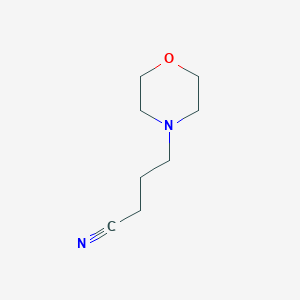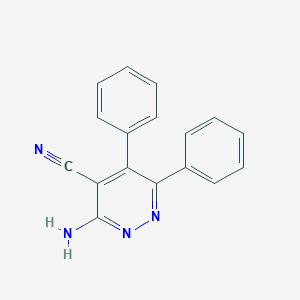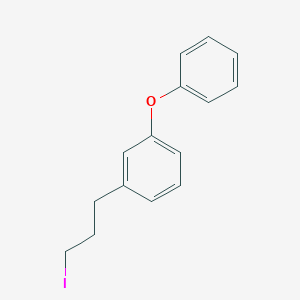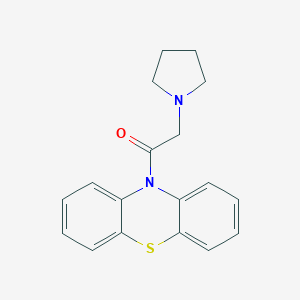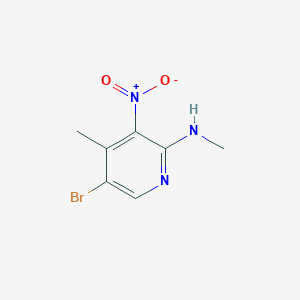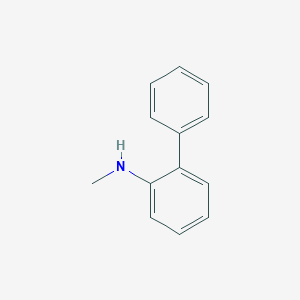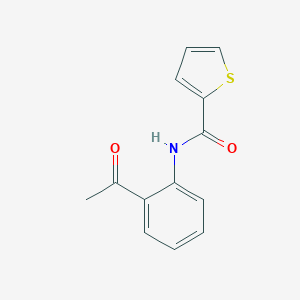
N-(2-Acetylphenyl)-2-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Acetylphenyl)-2-thiophenecarboxamide, also known as ATPCA, is a chemical compound that has been extensively studied for its potential therapeutic applications. ATPCA belongs to the class of compounds known as arylamide derivatives, which have been shown to possess a wide range of biological activities.
作用机制
The mechanism of action of N-(2-Acetylphenyl)-2-thiophenecarboxamide is not fully understood. However, it has been suggested that N-(2-Acetylphenyl)-2-thiophenecarboxamide may exert its biological activities by inhibiting the activity of enzymes involved in inflammation, tumor growth, and viral replication. N-(2-Acetylphenyl)-2-thiophenecarboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(2-Acetylphenyl)-2-thiophenecarboxamide has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. In addition, N-(2-Acetylphenyl)-2-thiophenecarboxamide has been shown to inhibit the activity of reverse transcriptase, an enzyme involved in the replication of HIV.
生化和生理效应
N-(2-Acetylphenyl)-2-thiophenecarboxamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. N-(2-Acetylphenyl)-2-thiophenecarboxamide has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. In addition, N-(2-Acetylphenyl)-2-thiophenecarboxamide has been shown to inhibit the replication of HIV by inhibiting the activity of reverse transcriptase.
实验室实验的优点和局限性
N-(2-Acetylphenyl)-2-thiophenecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to possess a wide range of biological activities. However, there are also some limitations to using N-(2-Acetylphenyl)-2-thiophenecarboxamide in lab experiments. For example, N-(2-Acetylphenyl)-2-thiophenecarboxamide has been shown to have low solubility in water, which may limit its bioavailability in vivo. In addition, the mechanism of action of N-(2-Acetylphenyl)-2-thiophenecarboxamide is not fully understood, which may limit its potential therapeutic applications.
未来方向
There are several future directions for research on N-(2-Acetylphenyl)-2-thiophenecarboxamide. One direction is to further investigate the mechanism of action of N-(2-Acetylphenyl)-2-thiophenecarboxamide, particularly its effects on the regulation of gene expression. Another direction is to investigate the potential therapeutic applications of N-(2-Acetylphenyl)-2-thiophenecarboxamide, particularly in the treatment of cancer and viral infections. Finally, further studies are needed to optimize the synthesis method of N-(2-Acetylphenyl)-2-thiophenecarboxamide and improve its bioavailability in vivo.
科学研究应用
N-(2-Acetylphenyl)-2-thiophenecarboxamide has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antitumor, and antiviral activities. In addition, N-(2-Acetylphenyl)-2-thiophenecarboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-(2-Acetylphenyl)-2-thiophenecarboxamide has also been shown to inhibit the replication of the human immunodeficiency virus (HIV) in vitro.
属性
CAS 编号 |
41242-35-7 |
|---|---|
产品名称 |
N-(2-Acetylphenyl)-2-thiophenecarboxamide |
分子式 |
C13H11NO2S |
分子量 |
245.3 g/mol |
IUPAC 名称 |
N-(2-acetylphenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C13H11NO2S/c1-9(15)10-5-2-3-6-11(10)14-13(16)12-7-4-8-17-12/h2-8H,1H3,(H,14,16) |
InChI 键 |
UWBYGIKMCVBGTQ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=CC=C1NC(=O)C2=CC=CS2 |
规范 SMILES |
CC(=O)C1=CC=CC=C1NC(=O)C2=CC=CS2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

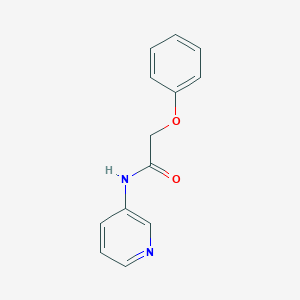
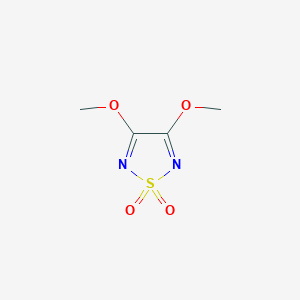
![Carbamic acid, [(4-chlorophenyl)sulfonyl]-, methyl ester](/img/structure/B183457.png)
